molecular formula C19H14Cl2N2OS B3458340 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide

Cat. No.: B3458340
M. Wt: 389.3 g/mol
InChI Key: CCWMQHYRKCXUTR-MDZDMXLPSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide, also known as CTX-0294885, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor effects. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, which may contribute to its anti-inflammatory effects. Furthermore, it has been demonstrated to reduce neuropathic pain by inhibiting the activity of voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide is its broad-spectrum activity against multiple diseases, which makes it a promising candidate for drug development. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of this compound is its relatively low potency, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide. One area of interest is the development of more potent analogs of this compound that may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential targets. Furthermore, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before clinical trials can be conducted.

Scientific Research Applications

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have analgesic effects by reducing neuropathic pain in animal models.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2OS/c20-16-7-3-1-5-13(16)9-10-18(24)23-19-22-12-15(25-19)11-14-6-2-4-8-17(14)21/h1-10,12H,11H2,(H,22,23,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWMQHYRKCXUTR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylamide
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